Einecs 254-437-9

Binder formulation Solution-processable silicate Water-soluble refractory binder

Einecs 254-437-9 (CAS 39380-70-6), systematically identified as dihydroxy(oxo)silane;guanidine (1:1 guanidinium silicate, molecular formula CH₇N₃O₃Si, MW 137.17 g/mol), is an organic-base silicate salt formed between the guanidinium cation and silicic acid. This compound exists in two critically distinct solid-state forms: a historically known crystalline phase of very limited water solubility, and a technologically significant amorphous phase discovered at DuPont in the late 1960s exhibiting water solubility at least 1000-fold greater than its crystalline counterpart.

Molecular Formula CH7N3O3Si
Molecular Weight 137.17 g/mol
CAS No. 39380-70-6
Cat. No. B12667049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 254-437-9
CAS39380-70-6
Molecular FormulaCH7N3O3Si
Molecular Weight137.17 g/mol
Structural Identifiers
SMILESC(=N)(N)N.O[Si](=O)O
InChIInChI=1S/CH5N3.H2O3Si/c2-1(3)4;1-4(2)3/h(H5,2,3,4);1-2H
InChIKeyOZDQORXDKNUVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine Silicate (CAS 39380-70-6) Procurement Guide for Binder, Precursor, and Geopolymer Applications


Einecs 254-437-9 (CAS 39380-70-6), systematically identified as dihydroxy(oxo)silane;guanidine (1:1 guanidinium silicate, molecular formula CH₇N₃O₃Si, MW 137.17 g/mol), is an organic-base silicate salt formed between the guanidinium cation and silicic acid . This compound exists in two critically distinct solid-state forms: a historically known crystalline phase of very limited water solubility, and a technologically significant amorphous phase discovered at DuPont in the late 1960s exhibiting water solubility at least 1000-fold greater than its crystalline counterpart [1]. The amorphous form, prepared under controlled guanidine-to-silicate mole ratios of 0.5–0.65 at pH > 10.5, yields stable aqueous solutions exceeding 15 wt% silica content and serves as a thermally decomposable, alkali-metal-free silicate source for binders, adhesives, film-forming agents, silicon nitride/silicon carbonitride ceramic precursors, and geopolymer synthesis [1].

Why Guanidine Silicate (CAS 39380-70-6) Cannot Be Replaced by Sodium, Ammonium, or Other Organic-Base Silicates Without Performance Penalty


The substitution of guanidine silicate with sodium silicate, ammonium silicate, or alternative organic-base silicates (e.g., tetramethylammonium hydroxide [TMAOH] or tetramethylguanidine [TMG] silicates) introduces quantifiable functional deficits in at least one critical dimension: water solubility, thermal self-setting behavior, structural fidelity in geopolymers, silica dissolution kinetics, or synthesis purity [1]. Sodium silicate, while inexpensive, leaves non-volatile alkali metal residues that compromise refractory and electronic-grade ceramic applications and cannot be removed by thermal decomposition alone [1]. Ammonium silicate fails to self-set thermally and requires an external accelerator, unlike guanidine silicate which decomposes endogenously to generate porosity-enhancing gases at wellbore temperatures [2]. TMAOH-based silicate systems fail to produce geopolymers structurally equivalent to conventional sodium geopolymers, producing unknown phases by XRD, whereas guanidine-based systems replicate the sodium geopolymer structure identically [3]. TMG-silicate solutions fail to harden into monolithic bodies at all [3]. Guanidine's unique combination of strong basicity (pKa of guanidinium ≈ 13.6), full thermal decomposability to volatile products, and chemical reactivity of its amine hydrogens with aldehyde-based crosslinkers makes generic substitution impossible without measurable performance loss [1][2].

Quantitative Head-to-Head Evidence: Where Guanidine Silicate (CAS 39380-70-6) Outperforms Closest Analogs


Water Solubility: Amorphous Guanidine Silicate Exceeds Crystalline Form by ~1000-Fold

The amorphous guanidine silicate claimed in US Patent 3,597,248 achieves water solubility well in excess of 15% by weight silica (with preferred concentrations exceeding 20 wt%), enabling highly concentrated, stable aqueous solutions suitable for binder, adhesive, and coating applications. In contrast, crystalline guanidine silicates of comparable guanidine-to-silicate mole ratio exhibit extremely limited water solubility and cannot be concentrated—they recrystallize from solution at ambient temperature at low silica concentrations [1]. The patent explicitly states that the amorphous compositions are 'of the order of a thousand times more soluble in water than the crystalline guanidine silicates of similar mole ratio previously described' [1]. This solubility differential is not incremental; it represents a binary functional distinction: the crystalline form is effectively unusable for any application requiring concentrated silicate solutions.

Binder formulation Solution-processable silicate Water-soluble refractory binder

Thermal Self-Setting with Endogenous Gas Generation: Guanidine Silicate vs. Ammonium Silicate in Sand Consolidation

In oil well sand consolidation treatments at wellbore temperatures up to 300 °F (149 °C) and pressures between 1,000 and 15,000 psi, amorphous guanidine silicate undergoes thermal decomposition that simultaneously bonds sand particles with liberated silica and generates gaseous decomposition products (ammonia, urea derivatives) that actively maintain and enhance the porosity of the consolidated sand stratum—a critical requirement for sustained fluid production [1]. The ammonium silicates, also described in the same patent as alternatives, 'are not easily set by heat and an accelerator is needed to initiate bonding' [1]. This means ammonium silicate-based treatments require an additional chemical accelerator (e.g., latent acids, CO₂ injection) and do not benefit from the endogenous gas-generation mechanism that guanidine silicate provides. The patent further notes that guanidine silicate can be set purely by ambient thermal conditions already present in the well, eliminating the need for auxiliary chemical introduction [1].

Oil well sand consolidation Thermally activated binder Subterranean formation treatment

Geopolymer Structural Fidelity: Guanidine Matches Sodium Hydroxide-Based Geopolymers; TMAOH and TMG Fail

In a systematic comparison of organic bases as complete replacements for sodium hydroxide in geopolymer synthesis, guanidine was the only organic base among three candidates (guanidine, 1,1,3,3-tetramethylguanidine [TMG], and tetramethylammonium hydroxide [TMAOH]) that produced hardened monolithic bodies structurally equivalent to conventional sodium geopolymers [1]. By ²⁷Al and ²⁹Si nuclear magnetic resonance (NMR) spectroscopy and powder X-ray diffraction (XRD), the guanidine samples 'were determined to be structurally similar to those made using sodium hydroxide and hence can be called geopolymers,' whereas 'the solids made with TMAOH were not structurally similar to sodium geopolymers and contained one or more unknown phases' [1]. Critically, TMG-silicate solutions failed to harden into monolithic bodies at all, producing no usable solid [1]. Guanidine was the only organic base that simultaneously generated favorable silica speciation in solution, hardened into a monolithic body, and crystallized to phases identical to those obtained from sodium-based geopolymers upon firing [1]. This was subsequently confirmed in Part II of the study, which demonstrated that alumina-rich guanidine geopolymers crystallize to mullite and provide a viable castable route to bulk mullite ceramics [2].

Geopolymer synthesis Alkali-free ceramic processing Castable refractory

Amorphous Silica Dissolution Rate Enhancement: Guanidine (5.5–6.5×) vs. Pyrazole (1.5–2.4×) vs. Pyrrole (No Enhancement)

In controlled dissolution experiments with amorphous silica at 10.0 mM organic solute concentration, guanidine enhanced the silica dissolution rate by a factor of 5.5–6.5 relative to the organic-free control, statistically indistinguishable from imidazole at the same concentration [1]. Pyrazole, a five-membered heterocycle with two nitrogen atoms, exhibited a substantially weaker enhancement factor of only 1.5–2.4, while pyrrole (a five-membered heterocycle with one nitrogen) produced no statistically significant enhancement over baseline [1]. The established reactivity order—guanidine = imidazole > pyrazole > pyrrole—demonstrates that the dissolution enhancement is governed by the ionic speciation and base strength of the organic molecule, with the strongly basic guanidinium cation (pKa ≈ 13.6) being among the most effective simple organic catalysts for amorphous silica dissolution [1]. This property is directly relevant to the preparation of concentrated guanidine silicate solutions via dissolution of silica sources.

Silica dissolution kinetics Geochemical weathering Sol-gel processing

Synthesis Purity: Organosilicon Route Yields Higher-Purity Guanidine Silicate Than Aqueous Route for Silicon Nitride Precursor Applications

The Mitsui Chemicals patent JP3300405B2 discloses a non-aqueous synthesis route for guanidine silicates in which a guanidine compound is reacted with an organosilicon compound in an organic solvent (e.g., ethanol) at room temperature to 100 °C for several minutes to several hours, using a guanidine-to-organosilicon molar ratio of 1.5–0.65 . The product is obtained 'in the form of fine powder and a high-purity substance can be obtained in comparison with that obtained by the aqueous solvent method' . The explicitly claimed application is as 'a raw material of silicon nitride, a binder and an adhesive' . The aqueous methods referenced in the prior art (e.g., DuPont patents US 3,475,375 and US 3,597,248) involve guanidine hydroxide reacting with colloidal silica in water, which can introduce metal ion impurities from glassware, water, and silica sources. The organosilicon route avoids these contamination vectors, producing a fine powder directly suitable for conversion to silicon nitride ceramics without additional purification .

Silicon nitride precursor High-purity ceramic powder Non-aqueous silicate synthesis

High-Value Application Scenarios for Guanidine Silicate (CAS 39380-70-6) Based on Quantitative Differentiation Evidence


Alkali-Metal-Free Geopolymer Processing for Castable Mullite and Aluminosilicate Ceramics

Guanidine is the only organic base demonstrated to produce geopolymers structurally identical to sodium-based geopolymers (by ²⁷Al/²⁹Si NMR and XRD) while being fully thermally decomposable, eliminating the need for post-hardening ion exchange to remove alkali cations [1][2]. This enables a direct castable route to alkali-free aluminosilicate ceramics including bulk mullite (3Al₂O₃·2SiO₂), without the diffusion-limited ion exchange step that restricts conventional sodium geopolymers to thin/porous bodies and powders [1]. The guanidine cation decomposes completely upon firing to 800–1100 °C, leaving no metallic residue, unlike sodium which requires multiple 12+ hour exchange cycles and may still leave residual alkali [1].

Oil and Gas Well Sand Consolidation with Single-Stage Thermal Self-Setting

Amorphous guanidine silicate enables a single-stage sand consolidation treatment in which the injected aqueous solution self-sets under ambient wellbore thermal conditions (up to 300 °F) without requiring an external chemical accelerator—a clear operational advantage over ammonium silicate, which 'is not easily set by heat' and demands a separate accelerator injection [1]. The thermal decomposition of guanidine silicate simultaneously liberates ammonia gas that actively maintains formation porosity during consolidation, a built-in feature not available with ammonium or sodium silicate treatments [1]. Additionally, the guanidine cation can copolymerize with formaldehyde-based resins at temperatures as low as 50 °C to form water-insoluble, three-dimensionally crosslinked sand-binding networks, providing a chemical setting alternative when thermal setting alone is insufficient [1].

High-Purity Silicon Nitride (Si₃N₄) and Silicon Carbonitride (SiCN) Precursor Synthesis

Guanidine silicate produced via the non-aqueous organosilicon route (JP3300405B2) yields a fine-powder product of higher purity than aqueous-route material, specifically intended as a raw material for silicon nitride ceramics [1]. The guanidine component serves as an endogenous nitrogen source during thermal conversion, complementing the silicate silicon source within a single precursor molecule. This single-source precursor concept is reinforced by related work using Si-guanidinate compounds for plasma-enhanced chemical vapor deposition (HWP-CVD) of SiCN films, where the guanidinate ligand supplies both carbon and nitrogen while the silicon center supplies silicon [2]. For procurement, the organosilicon-route material should be specified when target silicon nitride purity requirements exceed what aqueous-route guanidine silicate can deliver [1].

Concentrated Water-Soluble Binder and Adhesive for Refractory Investment Casting Molds

The amorphous guanidine silicates of US Patent 3,597,248 achieve silica concentrations exceeding 20 wt% in stable aqueous solution—approximately 1000-fold more soluble than crystalline guanidine silicates—enabling their use as high-solids, water-based binders for refractory grain aggregation in precision investment casting molds [1]. The guanidine cation can be thermally decomposed and/or chemically crosslinked with formaldehyde or B-stage phenolic/urea/melamine-formaldehyde resins at 50 °C to form water-insoluble copolymers with intrinsic silicic acid polymerization, producing strong, three-dimensionally crosslinked interpenetrating networks that bond refractory aggregates such as manganese oxide, alumina, and silicon carbide [1][2]. Critically, the guanidine cation leaves no alkali metal residue upon firing, unlike sodium silicate binders, preventing fluxing and degradation of refractory mold integrity at casting temperatures up to 1500 °F (816 °C) and above [2].

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